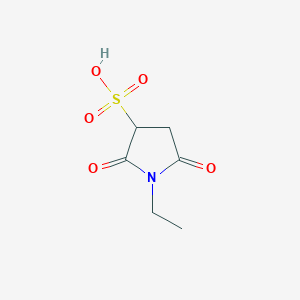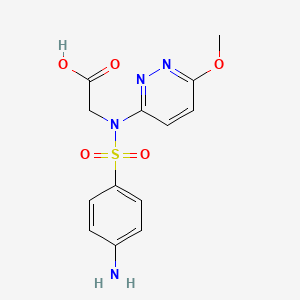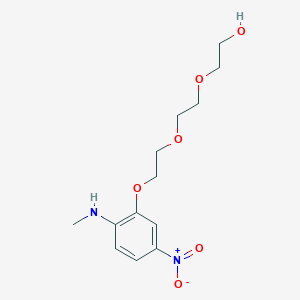
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol is an organic compound that belongs to the class of nitrophenol ethers It is characterized by the presence of a nitrophenol group, multiple ethoxy linkages, and a terminal ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol typically involves a multi-step process:
Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group at the 5-position, forming 5-nitrophenol.
Etherification: 5-nitrophenol is then subjected to etherification with ethylene oxide to introduce the ethoxy groups, resulting in 2-(2-(2-(5-nitrophenoxy)ethoxy)ethoxy)ethanol.
Methylation: The final step involves the methylation of the amino group using methylamine, yielding the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium alkoxides or thiolates are employed for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 2-(2-(2-(2-(Methylamino)-5-aminophenoxy)ethoxy)ethoxy)ethanol.
Substitution: Introduction of various functional groups in place of ethoxy groups.
Applications De Recherche Scientifique
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(2-(2-(Amino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol
- 2-(2-(2-(2-(Methylamino)-4-nitrophenoxy)ethoxy)ethoxy)ethanol
- 2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)propoxy)propoxy)ethanol
Uniqueness
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its multiple ethoxy linkages and terminal ethanol group contribute to its solubility and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
194923-89-2 |
|---|---|
Formule moléculaire |
C13H20N2O6 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
2-[2-[2-[2-(methylamino)-5-nitrophenoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C13H20N2O6/c1-14-12-3-2-11(15(17)18)10-13(12)21-9-8-20-7-6-19-5-4-16/h2-3,10,14,16H,4-9H2,1H3 |
Clé InChI |
KMRJQDUVWASRLC-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)[N+](=O)[O-])OCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)
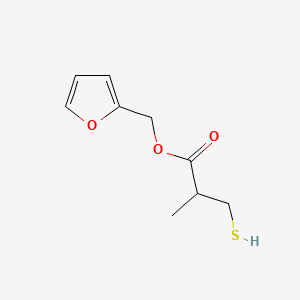

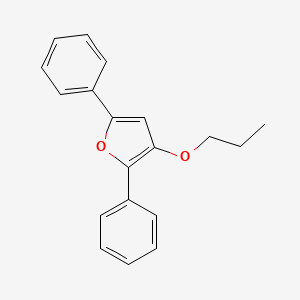

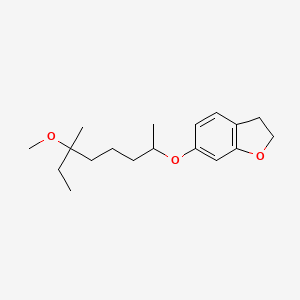

![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)
